

A Technical Guide to the Binding Affinity of Darunavir to HIV Protease

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Compound of Interest

Compound Name: *Darunavir Ethanolate*

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This guide provides an in-depth analysis of the binding affinity of darunavir to its target, the human immunodeficiency virus type 1 (HIV-1) protease. Darunavir is a second-generation protease inhibitor (PI) renowned for its high potency and significant barrier to the development of drug resistance. A key factor in its efficacy is its exceptionally high binding affinity for the HIV-1 protease active site. This document consolidates quantitative data, details common experimental protocols for affinity determination, and illustrates the underlying molecular interactions and experimental workflows.

Quantitative Analysis of Darunavir's Binding Affinity

Darunavir's distinction among protease inhibitors lies in its extraordinarily tight and durable binding to the HIV-1 protease. Its binding affinity has been quantified by various biophysical techniques, consistently demonstrating picomolar-level inhibition. The data presented below is for the active moiety, darunavir, as binding assays are conducted in solution where the ethanolate salt form dissociates.

The binding of darunavir to wild-type (WT) protease is characterized by a favorable enthalpy (ΔH), indicating strong hydrogen bonding and van der Waals interactions, and a very slow dissociation rate (k_{off}), which contributes to its prolonged inhibitory effect.^{[1][2]}

Table 1: Quantitative Binding Parameters of Darunavir to Wild-Type HIV-1 Protease

Parameter	Reported Value	Method	Comments	Source(s)
Dissociation Constant (Kd)	4.5 x 10 ⁻¹² M (4.5 pM)	Isothermal Titration Calorimetry (ITC)	Represents extremely high affinity. Binding is approximately 100-fold tighter than its predecessor, amprenavir.	[3][4][5]
Dissociation Constant (Kd)	< 1 x 10 ⁻¹² M (< 1 pM)	Surface Plasmon Resonance (SPR)	Affinity was more than 100-fold higher than other PIs tested.	[1]
Inhibition Constant (Ki)	0.17 nM	Kinetic Inhibition Assay	Against HIV-2 Protease. Value is 17-fold weaker than against HIV-1 protease.	
IC50	3 nM	Cell-based Assay (MT-2 cells)	Demonstrates potent antiviral activity in a cellular context.	[6][7]
Dissociation Rate (k _{off})	< 1 x 10 ⁻⁵ s ⁻¹	Surface Plasmon Resonance (SPR)	Extremely slow dissociation, leading to a dissociative half-life of over 240 hours. This is a key factor in its high genetic barrier to resistance.	[1][8]

Association Rate (k_{on})	$\sim 2 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	Surface Plasmon Resonance (SPR)	Fast association, comparable to its structural analogue amprenavir. [1]
Binding Enthalpy (ΔH)	-12.1 kcal/mol	Isothermal Titration Calorimetry (ITC)	Highly favorable enthalpy change, driven by strong hydrogen bonds with the protease backbone. [2]
Binding Entropy ($-\Delta S$)	-3.1 kcal/mol	Isothermal Titration Calorimetry (ITC)	Favorable entropy change contributing to the overall free energy of binding. [2]

Mechanism of High-Affinity Binding

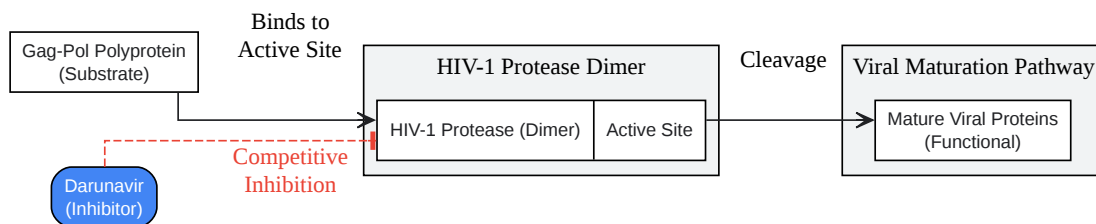
Darunavir is a nonpeptidic, competitive inhibitor that occupies the active site of the HIV-1 protease dimer.[3][9] HIV-1 protease is essential for viral maturation, as it cleaves Gag and Gag-Pol polyproteins into functional enzymes and structural proteins.[9][10] By blocking this active site, darunavir prevents the processing of these polyproteins, resulting in the production of immature, non-infectious virions.[11]

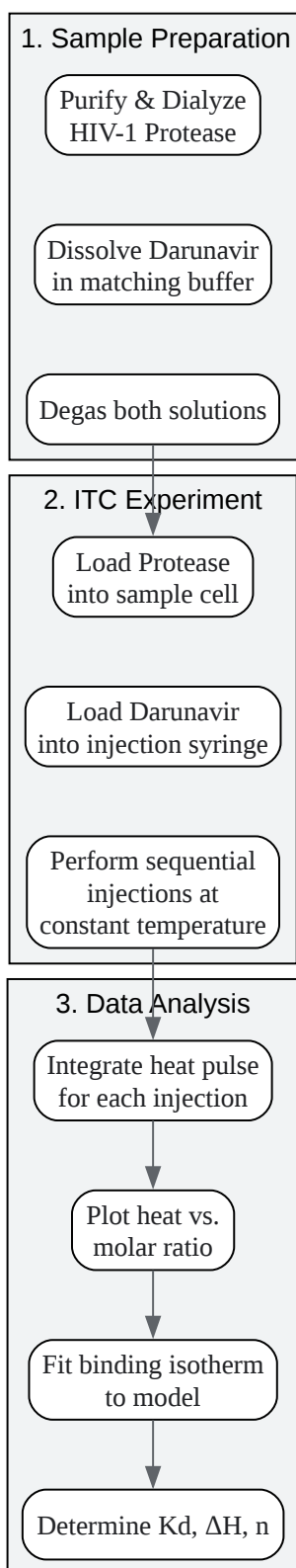
The inhibitor's exceptional potency is attributed to several structural features:

- **Backbone Interactions:** Darunavir was specifically designed to maximize hydrogen bonds with the backbone atoms of the protease active site, particularly with residues Asp29 and Asp30.[2][4] These interactions are less susceptible to disruption by mutations, which often alter side chains.[3]
- **Substrate Envelope Fit:** It fits snugly within the "substrate envelope," which is the consensus volume occupied by the natural substrates of the protease.[4][5]

- **Molecular Flexibility:** The structure of darunavir allows it to adapt to conformational changes in the protease active site, maintaining its tight binding even in the presence of mutations that confer resistance to other PIs.[\[11\]](#)

Interestingly, studies have also suggested that darunavir may possess a dual mode of action, not only binding to the active site of the dimer but also potentially inhibiting the dimerization of protease monomers, which is a prerequisite for its enzymatic activity.[\[9\]](#)[\[12\]](#) Kinetic analyses have also pointed to a second binding site on the protease surface, which may contribute to its mixed-type inhibition profile and overall potency.[\[13\]](#)[\[14\]](#)





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